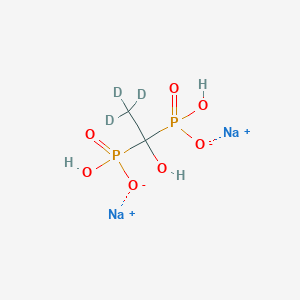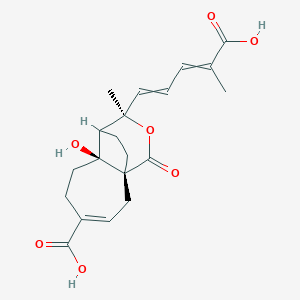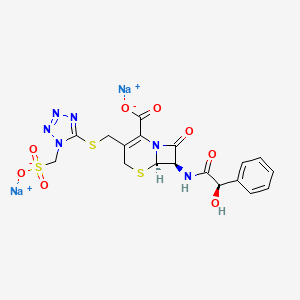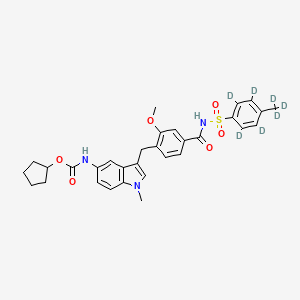
Zafirlukast p-Tolyl Isomer-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafirlukast p-Tolyl Isomer-d7 is a deuterated form of Zafirlukast, a leukotriene receptor antagonist. It is primarily used in research settings, particularly in the study of leukotriene pathways and their role in inflammatory diseases. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zafirlukast p-Tolyl Isomer-d7 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Zafirlukast p-Tolyl Isomer-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
Zafirlukast p-Tolyl Isomer-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in the study of leukotriene pathways and their role in inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in conditions like asthma and allergic rhinitis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
Zafirlukast p-Tolyl Isomer-d7 acts as a selective and competitive antagonist of leukotriene D4 and E4 (LTD4 and LTE4), which are components of the slow-reacting substance of anaphylaxis (SRSA). By blocking these leukotrienes from binding to their receptors, the compound reduces airway constriction, mucus production, and inflammation, making it effective in the treatment of asthma and other inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: Similar in function to Zafirlukast but with a different chemical structure.
Zileuton: Inhibits the enzyme 5-lipoxygenase, which is involved in leukotriene synthesis
Uniqueness
Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C31H33N3O6S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,8D,9D,13D,14D |
InChI Key |
HOOQJZTUMKGZMP-SHUQPANYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


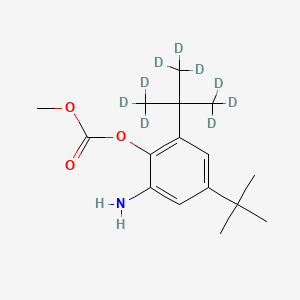
![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
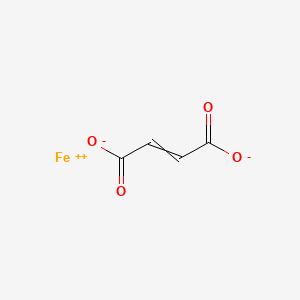
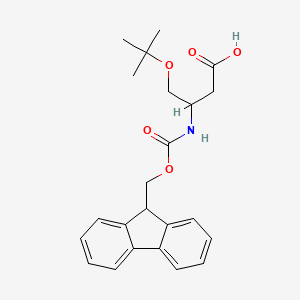
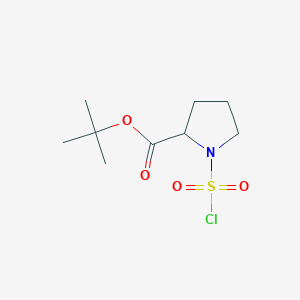
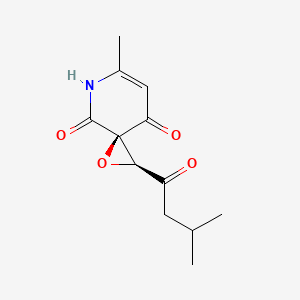
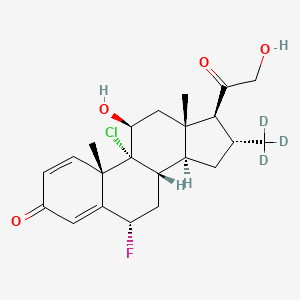
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
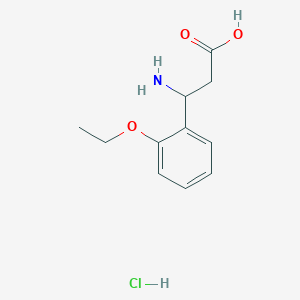
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
